(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397075
InChI: InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-3-4-12)9-11-5-7-16-8-6-11/h5-8,10,12-13H,3-4,9,15H2,1-2H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide

CAS No.:

Cat. No.: VC13397075

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide
Standard InChI InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-3-4-12)9-11-5-7-16-8-6-11/h5-8,10,12-13H,3-4,9,15H2,1-2H3/t13-/m0/s1
Standard InChI Key PTNRMMABYPTYNB-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C2CC2)N
SMILES CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol. The compound’s structure integrates a pyridin-4-ylmethyl group, a cyclopropyl amine, and a branched butyramide backbone, conferring both rigidity and hydrophilicity.

Stereochemical Configuration

The (S) designation at the second carbon of the butyramide chain indicates the compound’s chiral center, which is critical for its potential biological activity. The stereochemistry is preserved in the IUPAC name: (2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide.

Structural Descriptors

  • SMILES Notation: CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C2CC2)N

  • InChI Key: PTNRMMABYPTYNB-ZDUSSCGKSA-N

  • Canonical SMILES: CC(C)C(C(=O)N(CC1=CC=NC=C1)C2CC2)N

The pyridine ring at position 4 and the cyclopropyl group introduce π-π stacking capabilities and steric constraints, respectively, which may influence receptor binding or metabolic stability.

Synthesis and Preparation

Key Intermediates

  • Pyridin-4-ylmethylamine: Introduces the aromatic moiety.

  • Cyclopropylamine: Provides the strained cyclopropane ring.

  • L-Valine Derivative: Serves as the chiral backbone for the butyramide group.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar amide groups and hydrophobic cyclopropane/pyridine rings. Predicted logP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in therapeutic contexts.

Spectroscopic Data

  • Mass Spectrometry: A molecular ion peak at m/z 247.34 confirms the molecular weight.

  • NMR: Anticipated signals include δ 1.0–1.2 ppm (cyclopropane CH₂), δ 2.5–3.0 ppm (pyridine CH), and δ 6.5–7.5 ppm (aromatic protons).

Research Findings and Challenges

In Silico Screening

Virtual ligand screening (VLS) of structurally related compounds has identified small molecules with selective bioactivity toward disease-relevant substrates . For example, ligands targeting the cyclophilin domain of Ranbp2 enhance STAT3 activity or suppress hnRNPA2B1 levels . These findings underscore the potential of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide as a scaffold for drug discovery.

Synthetic Challenges

  • Stereochemical Purity: Maintaining enantiomeric excess during synthesis remains a hurdle.

  • Cyclopropane Stability: The strained ring may undergo ring-opening reactions under acidic conditions.

Data Tables

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
IUPAC Name(2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide
PubChem CID61162751
SMILESCC(C)C@@HN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator